molecular formula C6H3ClO3 B081050 2-(Furan-2-yl)-2-oxoacetyl chloride CAS No. 13938-68-6

2-(Furan-2-yl)-2-oxoacetyl chloride

Cat. No.: B081050
CAS No.: 13938-68-6
M. Wt: 158.54 g/mol
InChI Key: LBDBFEJSQZIUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-2-oxoacetyl chloride (CAS: N/A; molecular formula: C₆H₃ClO₃) is an acyl chloride derivative characterized by a furan ring substituted at the 2-position of a reactive α-ketoacyl chloride group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazinones and acetamides . Its reactivity stems from the electron-withdrawing carbonyl and chloride groups, enabling nucleophilic substitution and condensation reactions. Industrial applications include pharmaceutical synthesis, where it has been utilized in pathways targeting cardiac hypertrophy and bioactive maleimides .

Properties

IUPAC Name

2-(furan-2-yl)-2-oxoacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClO3/c7-6(9)5(8)4-2-1-3-10-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDBFEJSQZIUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Reactivity: The furan-substituted chloride exhibits moderate electrophilicity due to the electron-donating furan ring, enabling regioselective condensations with amines (e.g., 2-aminoacetamide chloride in ) . Indole-substituted derivatives (e.g., 2-(1H-Indol-3-yl)-2-oxoacetyl chloride) display higher reactivity in Perkin condensations due to the indole’s electron-rich aromatic system, facilitating maleimide ring formation . Adamantane-indole hybrids () combine steric bulk from adamantane with indole’s reactivity, enhancing selectivity in amide bond formation .

Synthetic Efficiency :

  • Indole derivatives achieve higher yields (90% for 2-(1H-Indol-3-yl)-2-oxoacetyl chloride) compared to furan analogues, where multi-step syntheses (e.g., QYY000) result in lower cumulative yields (19.5% over 3 steps) .

Applications :

  • Furan derivatives are pivotal in cardiovascular drug intermediates (e.g., QF84139 in ) .
  • Indole-based chlorides are central to bioactive bisindolylmaleimides with antitumor properties .
  • Adamantane-indole hybrids target antiviral and antimicrobial agents .

Table 2: Hazard Profiles of Selected 2-Oxoacetyl Chlorides

Compound GHS Classification Key Hazards
2-(Furan-2-yl)-2-oxoacetyl chloride Skin corrosion (Category 1A) Severe skin burns, eye damage
2-(Dimethylamino)-2-oxoacetyl chloride Not explicitly reported Likely corrosive (similar acyl chloride behavior)
2-(4-Fluorophenyl)-2-oxoacetyl chloride Not explicitly reported Assumed corrosive (acyl chloride class)

Notes:

  • The furan-substituted compound is explicitly classified as Category 1A for skin corrosion , requiring stringent protective measures (gloves, face shields) .
  • Other analogues (e.g., indole or adamantane derivatives) likely share similar hazards due to the reactive acyl chloride group, though specific data are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.